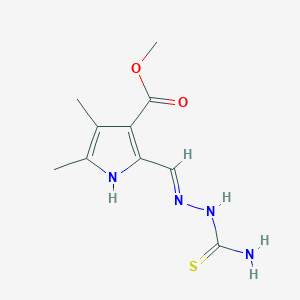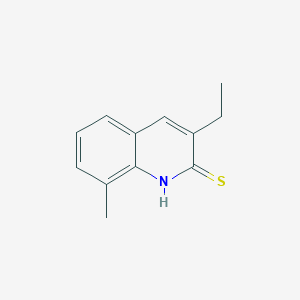
3-Ethyl-8-methylquinoline-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-8-methylquinoline-2-thiol is an organic compound belonging to the quinoline family, characterized by a quinoline ring substituted with ethyl, methyl, and thiol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-methylquinoline-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with aldehydes under acidic conditions, followed by thiolation.
Cyclization Reaction: Aniline derivatives react with propionaldehyde in the presence of an acidic catalyst such as Nafion® NR50 under microwave irradiation to form 2-ethyl-3-methylquinoline.
Thiol Addition: The resulting quinoline derivative is then subjected to thiolation using reagents like thiourea or hydrogen sulfide under basic conditions to introduce the thiol group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Ethyl-8-methylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
Chemistry
In chemistry, 3-Ethyl-8-methylquinoline-2-thiol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their therapeutic potential. They are explored for use in treatments for infections, cancer, and other diseases due to their ability to interact with biological targets.
Industry
In industry, this compound is used in the synthesis of dyes, agrochemicals, and materials with specific electronic properties. Its versatility makes it valuable in various industrial applications.
作用机制
The mechanism of action of 3-Ethyl-8-methylquinoline-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
2-Ethyl-3-methylquinoline: Lacks the thiol group, making it less reactive in certain biological contexts.
8-Methylquinoline-2-thiol: Lacks the ethyl group, which may affect its physical and chemical properties.
3-Ethylquinoline-2-thiol: Lacks the methyl group, potentially altering its reactivity and applications.
Uniqueness
3-Ethyl-8-methylquinoline-2-thiol is unique due to the presence of both ethyl and methyl groups along with the thiol group. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
属性
分子式 |
C12H13NS |
|---|---|
分子量 |
203.31 g/mol |
IUPAC 名称 |
3-ethyl-8-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-9-7-10-6-4-5-8(2)11(10)13-12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |
InChI 键 |
PXUOJABEMGHYPT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=CC=CC(=C2NC1=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



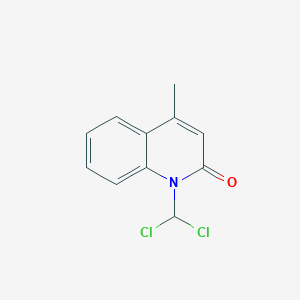
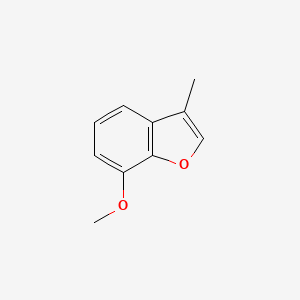
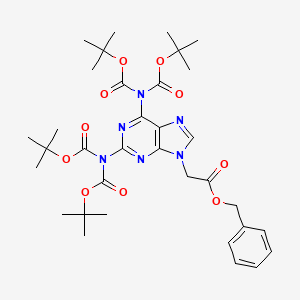
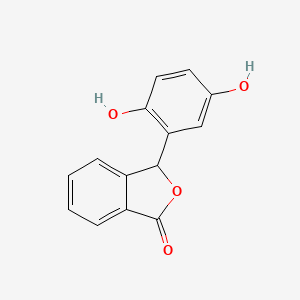
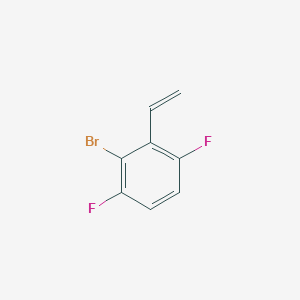
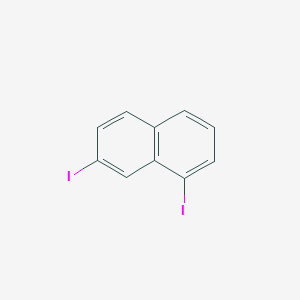
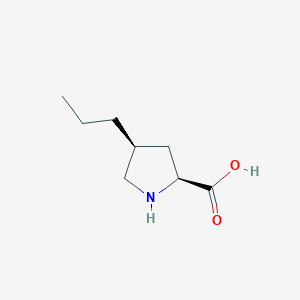
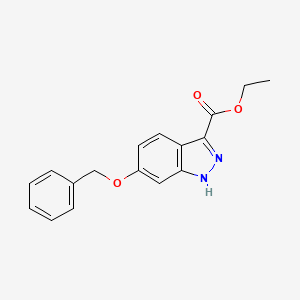
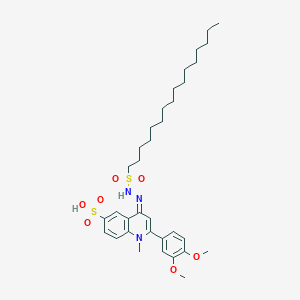
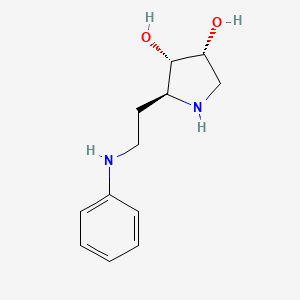
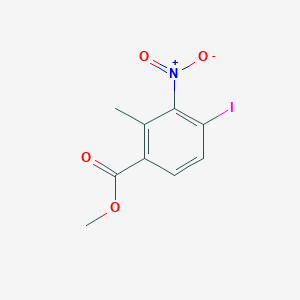
![Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)](/img/structure/B12871877.png)
